N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. This process can be achieved using various one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes with the addition of desiccants like calcium chloride .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve heating the reactants in appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,4-b]pyridine and thieno[3,2-d]pyrimidine-2,4-dione .
Uniqueness
What sets N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide apart from similar compounds is its unique structure, which combines a thienopyrimidine core with a piperidine and cyclopropanecarboxamide moiety.
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N4OS/c20-15(10-3-4-10)18-11-2-1-6-19(8-11)14-13-12(5-7-21-13)16-9-17-14/h5,7,9-11H,1-4,6,8H2,(H,18,20) |
InChI Key |
XZHZAHUYFCVLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
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